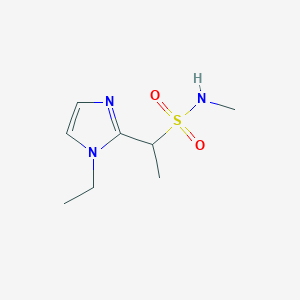
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-1H-imidazole: Lacks the sulfonamide group, making it less versatile in terms of hydrogen bonding interactions.
N-methylmethanesulfonamide: Lacks the imidazole ring, reducing its ability to coordinate with metal ions.
2-(1-methyl-1H-imidazol-2-yl)-ethanol: Contains a hydroxyl group instead of a sulfonamide group, altering its chemical reactivity and interaction with biological targets.
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15N3O2S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
1-(1-ethylimidazol-2-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-4-11-6-5-10-8(11)7(2)14(12,13)9-3/h5-7,9H,4H2,1-3H3 |
Clave InChI |
FOVLQNFPMWNBLB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(C)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















